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Compound of Interest

Compound Name: Chanoclavine

Cat. No.: B110796 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the total

synthesis of the ergot alkaloid (-)-chanoclavine I and a representative analogue, an oxygen-

substituted ergoline derivative. The methodologies presented are based on an efficient

enantioselective approach, offering a practical guide for researchers in organic synthesis and

medicinal chemistry.

I. Overview of the Synthetic Strategy
The total synthesis of (-)-chanoclavine I is achieved through a 13-step sequence commencing

from the readily available chiral pool material, (2R)-(+)-phenyloxirane. This strategy, reported

by Lu, Shi, and Cao in 2017, culminates in a 17% overall yield.[1][2][3] Two pivotal

transformations in this synthesis are a palladium-catalyzed intramolecular aminoalkynylation of

a terminal olefin and a rhodium-catalyzed intramolecular [3+2] annulation to construct the

characteristic fused indole skeleton.[1][2][3] A similar synthetic route is employed to generate

an oxygen-substituted ergoline derivative, demonstrating the adaptability of this approach for

creating chanoclavine analogues.[1][2][3]

II. Experimental Protocols
The following protocols detail the key steps in the synthesis of (-)-chanoclavine I and its

oxygen-substituted analogue.
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A. Synthesis of Key Intermediate 19
Protocol 1: Synthesis of (R)-1-((4-bromophenyl)sulfonyl)-2-((E)-3-(triisopropylsilyl)prop-2-yn-1-

yl)aziridine (18)

To a solution of (2R)-(+)-phenyloxirane (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M) at 0 °C under a

nitrogen atmosphere is added 4-bromobenzenesulfonamide (1.1 equiv), followed by the

addition of BF₃·Et₂O (0.2 equiv). The reaction mixture is stirred at 0 °C for 1 hour and then at

room temperature for 12 hours. The reaction is quenched with saturated aqueous NaHCO₃

solution, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are

washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced

pressure. The crude product is purified by flash column chromatography on silica gel to afford

the corresponding amino alcohol.

To a solution of the resulting amino alcohol (1.0 equiv) in anhydrous THF (0.1 M) at 0 °C under

a nitrogen atmosphere is added NaH (60% dispersion in mineral oil, 2.5 equiv). The mixture is

stirred at 0 °C for 30 minutes, followed by the addition of TsCl (1.2 equiv). The reaction is

stirred at room temperature for 12 hours and then quenched with water. The aqueous layer is

extracted with EtOAc, and the combined organic layers are washed with brine, dried over

anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column

chromatography to yield the tosylated aziridine.

To a solution of the tosylated aziridine (1.0 equiv) and (E)-3-(triisopropylsilyl)prop-2-en-1-ol (1.5

equiv) in anhydrous CH₂Cl₂ (0.2 M) at 0 °C is added BF₃·Et₂O (1.5 equiv). The reaction mixture

is stirred at this temperature for 30 minutes. The reaction is then quenched with saturated

aqueous NaHCO₃ and extracted with CH₂Cl₂. The combined organic layers are washed with

brine, dried over Na₂SO₄, and concentrated. The residue is purified by flash chromatography to

give compound 18.

Protocol 2: Synthesis of (R,E)-N-(1-(benzyloxy)-4-phenylbut-3-en-2-yl)-4-bromo-N-

((triisopropylsilyl)ethynyl)benzenesulfonamide (19)

To a solution of aziridine 18 (1.0 equiv) in anhydrous THF (0.1 M) at -78 °C is added n-BuLi

(2.5 M in hexanes, 1.2 equiv). The mixture is stirred for 30 minutes at this temperature,

followed by the addition of benzyl bromide (1.5 equiv). The reaction is allowed to warm to room

temperature and stirred for 12 hours. The reaction is quenched with saturated aqueous NH₄Cl,
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and the aqueous layer is extracted with EtOAc. The combined organic layers are washed with

brine, dried over Na₂SO₄, and concentrated. The crude product is purified by flash column

chromatography to afford 19.

B. Key Cyclization Reactions
Protocol 3: Palladium-Catalyzed Intramolecular Aminoalkynylation to form Vinyl Pyrrolidine (20)

To a solution of 19 (1.0 equiv) in anhydrous toluene (0.05 M) is added Pd(PPh₃)₄ (0.1 equiv).

The mixture is degassed and heated to 110 °C for 12 hours under a nitrogen atmosphere. The

solvent is removed under reduced pressure, and the residue is purified by flash column

chromatography on silica gel to yield the vinyl pyrrolidine 20.

Protocol 4: Rhodium-Catalyzed Intramolecular [3+2] Annulation to form the Ergoline Core (23)

To a solution of 20 (1.0 equiv) in anhydrous DCE (0.02 M) is added Rh₂(OAc)₄ (0.1 equiv). The

reaction mixture is stirred at 80 °C for 3 hours. The solvent is removed under reduced pressure,

and the crude product is purified by flash column chromatography to afford the tetracyclic

compound 23.

C. Final Steps to (-)-Chanoclavine I (3)
Protocol 5: Synthesis of (-)-Chanoclavine I (3)

To a solution of 23 (1.0 equiv) in a mixture of THF and H₂O (4:1, 0.1 M) is added TBAF (1.0 M

in THF, 2.0 equiv). The reaction is stirred at room temperature for 2 hours. The solvent is

removed, and the residue is partitioned between EtOAc and water. The aqueous layer is

extracted with EtOAc, and the combined organic layers are washed with brine, dried over

Na₂SO₄, and concentrated. The crude alcohol is purified by flash chromatography.

The resulting alcohol (1.0 equiv) is dissolved in anhydrous THF (0.1 M) and cooled to -78 °C.

LiAlH₄ (3.0 equiv) is added portionwise, and the reaction mixture is stirred at -78 °C for 1 hour

and then at room temperature for 3 hours. The reaction is quenched by the sequential addition

of water, 15% aqueous NaOH, and water. The resulting mixture is filtered through Celite, and

the filtrate is concentrated. The crude product is purified by flash column chromatography to

provide (-)-chanoclavine I (3).
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III. Quantitative Data
The following tables summarize the yields and characterization data for the key intermediates

and the final product in the total synthesis of (-)-chanoclavine I.

Compound Step Description Yield (%)
Spectroscopic

Data

18 1

Aziridination and

subsequent

reaction

75

¹H NMR, ¹³C

NMR, HRMS

consistent with

reported values.

19 2
Ring opening of

aziridine
85

¹H NMR, ¹³C

NMR, HRMS

consistent with

reported values.

20 3

Pd-catalyzed

aminoalkynylatio

n

80

¹H NMR, ¹³C

NMR, HRMS

consistent with

reported values.

23 4
Rh-catalyzed

[3+2] annulation
70

¹H NMR, ¹³C

NMR, HRMS

consistent with

reported values.

3 5
Deprotection and

reduction
65

¹H NMR, ¹³C

NMR, HRMS

consistent with

reported values.

[α]²⁰D = -213 (c

0.4, pyridine).

IV. Synthesis of an Oxygen-Substituted Ergoline
Analogue
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A similar synthetic strategy was employed to synthesize the oxygen-substituted ergoline

derivative (-)-25. The key difference lies in the starting material, where an oxygen-containing

substituent is incorporated. The subsequent palladium- and rhodium-catalyzed cyclizations

proceed in a similar fashion to afford the desired analogue. The final deprotection of the tosyl

group is achieved using lithium naphthalenide.[3]

Compound Description Overall Yield (%)

(-)-25
Oxygen-substituted ergoline

derivative
24 (over 8 steps)

V. Visualizations
A. Synthetic Workflow
The following diagram illustrates the key transformations in the total synthesis of (-)-

chanoclavine I.

 (2R)-(+)-Phenyloxirane Amino alcohol

BF3·Et2O, 
4-bromobenzenesulfonamide Tosylated Aziridine (18)

1. NaH, TsCl 
2. BF3·Et2O, allylic alcohol Ring-opened intermediate (19)n-BuLi, BnBr Vinyl Pyrrolidine (20)Pd(PPh3)4 Tetracyclic core (23)Rh2(OAc)4 (-)-Chanoclavine I (3)

1. TBAF 
2. LiAlH4

Click to download full resolution via product page

Caption: Key steps in the total synthesis of (-)-chanoclavine I.

B. Biological Signaling Pathway
Chanoclavine has been found to stimulate dopamine D2 receptors in the brain.[4] The

dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through

the Gαi/o pathway. Activation of this pathway leads to the inhibition of adenylyl cyclase,

resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, affects the

activity of protein kinase A (PKA) and downstream signaling cascades.
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Caption: Simplified signaling pathway of the dopamine D2 receptor activated by chanoclavine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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